1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indanone core, methoxy and phenylmethoxy substituents, and a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the indanone core, the introduction of methoxy and phenylmethoxy groups, and the attachment of the piperidine moiety. Common synthetic routes may include:
Step 1: Formation of the indanone core through cyclization reactions.
Step 2: Introduction of methoxy and phenylmethoxy groups via electrophilic aromatic substitution.
Step 3: Attachment of the piperidine moiety through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the indanone core to form dihydroindanone derivatives.
Substitution: Replacement of methoxy or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydroindanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biology, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine may include:
Indanone derivatives: Compounds with similar indanone cores.
Piperidine derivatives: Compounds with similar piperidine moieties.
Methoxy-substituted compounds: Compounds with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, including the indanone core, methoxy and phenylmethoxy substituents, and the piperidine moiety. This combination may confer unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C30H31NO3 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3 |
InChI Key |
DTOJSAUUVSMJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.